2-chloro-N-(4-methoxyphenyl)propanamide basic properties
2-chloro-N-(4-methoxyphenyl)propanamide basic properties
An In-Depth Technical Guide to 2-chloro-N-(4-methoxyphenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-chloro-N-(4-methoxyphenyl)propanamide, a molecule of interest in synthetic and applied chemistry. Belonging to the class of α-chloro amides, this compound serves as a valuable intermediate and shares structural motifs with biologically active molecules. Due to the limited availability of consolidated public data for this specific isomer, this document synthesizes information from established chemical principles and data from close structural analogs to present a holistic profile. The guide covers chemical identity, physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and crucial safety and handling information. This document is intended for researchers, chemists, and professionals in drug development and agrochemical science who require a technical understanding of this compound for research and development applications.
Chemical Identity and Nomenclature
2-chloro-N-(4-methoxyphenyl)propanamide is a substituted amide derivative characterized by a propanamide backbone with a chlorine atom at the α-position (carbon-2) and a 4-methoxyphenyl group attached to the nitrogen atom. This structure contains a stereocenter at the second carbon, meaning it can exist as (R)- and (S)-enantiomers or as a racemic mixture.
The core structure is formed by an amide linkage between p-anisidine (4-methoxyaniline) and 2-chloropropionyl chloride.[1][2] This class of compounds, α-chloro-N-aryl amides, is significant in organic synthesis and is structurally related to various herbicides and fungicides.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)propanamide | - |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 213.66 g/mol | [3][4] |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(C)Cl | - |
| InChI Key | (Inferred from structure) | - |
| CAS Number | Not explicitly found in searched databases. The structural isomer, 3-chloro-N-(4-methoxyphenyl)propanamide, has the CAS number 19313-87-2. |[3][5] |
Physicochemical Properties
Table 2: Predicted and Inferred Physicochemical Properties
| Property | Predicted Value / Observation | Notes / Source Analog |
|---|---|---|
| Appearance | White to off-white crystalline solid | Based on common properties of similar organic amides. |
| Melting Point | Expected to be in a similar range to its isomer. | The related compound N-(4-methoxyphenyl)propanamide melts at 366.22 K (93.07 °C).[6] |
| Boiling Point | > 300 °C (Predicted) | High due to the polar amide group and molecular weight. |
| Solubility | Sparingly soluble in water. Soluble in methanol, ethanol, acetone, and chlorinated solvents. | Typical for N-aryl amides.[7] |
| Storage | Store in a cool, dry place. Recommended storage at 2-8°C. |[8][9] |
Synthesis and Manufacturing
The most direct and industrially scalable method for synthesizing 2-chloro-N-(4-methoxyphenyl)propanamide is through the nucleophilic acyl substitution reaction between p-anisidine and 2-chloropropionyl chloride.
Retrosynthetic Analysis
A logical disconnection of the amide bond (C-N bond) reveals the two primary starting materials: p-anisidine and 2-chloropropionyl chloride. This is the most efficient synthetic route.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol
This protocol is adapted from standard procedures for N-acylation of anilines.[1] The reaction involves the careful addition of the acid chloride to a solution of p-anisidine and a base to neutralize the hydrochloric acid byproduct.
Materials:
-
p-Anisidine (1.0 eq)[10]
-
2-chloropropionyl chloride (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq) or aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve p-anisidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Add 2-chloropropionyl chloride (1.05 eq), dissolved in a small amount of dichloromethane, dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup - Quenching: Quench the reaction by slowly adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
A comprehensive structural confirmation of the synthesized 2-chloro-N-(4-methoxyphenyl)propanamide requires a suite of analytical techniques.
Table 3: Expected Spectroscopic Signatures
| Technique | Expected Peaks and Features |
|---|---|
| ¹H NMR | ~7.4 ppm (d, 2H): Aromatic protons ortho to the amide group. ~6.9 ppm (d, 2H): Aromatic protons meta to the amide group. ~8.2 ppm (s, 1H, broad): Amide N-H proton. ~4.6 ppm (q, 1H): Methine proton at C2 (α to carbonyl and chlorine). ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons. ~1.7 ppm (d, 3H): Methyl (-CH₃) protons at C3. |
| ¹³C NMR | ~168 ppm: Carbonyl carbon (C=O). ~156 ppm, ~131 ppm, ~122 ppm, ~114 ppm: Aromatic carbons. ~55.5 ppm: Methoxy carbon (-OCH₃). ~58 ppm: Methine carbon (C2-Cl). ~22 ppm: Methyl carbon (C3). |
| FT-IR (cm⁻¹) | ~3300-3250: N-H stretch (amide). ~3050: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch. ~1670-1660: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~1250: Aryl-O-C stretch. ~750-800: C-Cl stretch. |
| Mass Spec (EI) | M⁺ at m/z 213/215: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. Key Fragments: Loss of Cl (m/z 178), cleavage of the amide bond. |
Reactivity and Potential Applications
Chemical Reactivity
The primary sites of reactivity are the α-chloro group and the amide bond.
-
Nucleophilic Substitution: The chlorine atom at the C2 position is susceptible to substitution by various nucleophiles. This makes the compound a useful building block for introducing the N-(4-methoxyphenyl)propanamide moiety into more complex molecules.
-
Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield p-anisidine and 2-chloropropanoic acid.
Potential Applications
-
Synthetic Intermediate: Its primary value lies as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, related N-aryl propanamides are precursors to various active compounds.[5][11]
-
Agrochemical Research: The chloroacetamide functional group is a well-known toxophore in many commercial herbicides. Compounds like alachlor and metolachlor function by inhibiting the synthesis of very-long-chain fatty acids in plants. Due to its structural similarity, 2-chloro-N-(4-methoxyphenyl)propanamide could be investigated for similar herbicidal or fungicidal properties.
-
Pharmaceutical Development: The N-aryl amide scaffold is present in numerous biologically active molecules. This compound could serve as a fragment or starting material for the discovery of new therapeutic agents.[12]
Safety and Handling
The safety profile is inferred from data sheets of closely related chemicals, such as other chloro-N-aryl amides.[13][14]
Table 4: GHS Hazard and Safety Information
| Category | Information | Source |
|---|---|---|
| GHS Classification | Acute Toxicity, Oral (Category 4): Harmful if swallowed. Eye Irritation (Category 2A): Causes serious eye irritation. Skin Irritation (Category 2): May cause skin irritation. | [9][14] |
| Pictograms | GHS07 (Exclamation Mark) | [14] |
| Signal Word | Warning | [14] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][14][15] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash immediately with plenty of soap and water. Eye Contact: Bathe the eye with running water for 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water and consult a doctor. | [13][15] |
| Handling & Storage | Avoid inhalation of vapor or mist. Use in a well-ventilated area. Store in a cool, dry place in a tightly closed container. Keep away from sources of ignition and incompatible materials like strong oxidizing agents. |[9][13][14] |
Conclusion
2-chloro-N-(4-methoxyphenyl)propanamide is a valuable chemical entity with significant potential as a synthetic intermediate. While direct experimental data is sparse, its properties and behavior can be reliably inferred from its structure and comparison with well-documented analogs. The synthetic route via acylation of p-anisidine is straightforward and efficient. Its structural features, particularly the α-chloro amide group, suggest potential applications in agrochemical and pharmaceutical research. As with any chemical compound, proper safety protocols must be strictly followed during handling and use. Further experimental validation of its physicochemical properties and biological activity is warranted to fully explore its potential.
References
-
PubChem. (n.d.). N-(4-chloro-2-methoxyphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical-Label.com. (n.d.). 3-(2-CHLORO-3-METHOXYPHENYL)-N-(2-(4-METHOXYPHENYL)ETHYL)PROPANAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-n-(4-methoxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanamide, N-(4-methoxyphenyl)-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved from [Link]
-
Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2963. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8). Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
-
de Oliveira, B. G., et al. (2022). Synthesis, Crystal Structure, and Theoretical Studies of Naphthoquinone Derivatives with Potential Antitumor Activity. SciSpace. Retrieved from [Link]
-
Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
-
Chemspace. (n.d.). 3-chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
- Google Patents. (2003). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Retrieved from [Link]
-
SciSpace. (n.d.). Kinetics of the Reaction of 1-Halo-2,4-dinitrobenzenes with N-(3-Dimethylaminopropyl)-p-anisidine and N-Isohexyl-p-anisidine. Retrieved from [Link]
-
Taylor & Francis. (n.d.). P-anisidine – Knowledge and References. Retrieved from [Link]
-
MDPI. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). p-Anisidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ahmad, B., & Powell, J.W. (n.d.). SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O-ACETYL-B-D-GLUCOSIDE). Retrieved from [Link]
Sources
- 1. US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 2. p-Anisidine - Wikipedia [en.wikipedia.org]
- 3. 3-Chloro-n-(4-methoxyphenyl)propanamide | C10H12ClNO2 | CID 532059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propanamide, N-(4-methoxyphenyl)-3-chloro- [webbook.nist.gov]
- 5. 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE | 19313-87-2 [chemicalbook.com]
- 6. Propanamide, N-(4-methoxyphenyl)- (CAS 2760-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Buy N-(4-CHLORO-3-METHOXYPHENYL)-2,2-DIMETHYL-PROPANAMIDE | 698395-67-4 [smolecule.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Chloro-N-(4-methoxyphenyl)propanamide | CAS No: 19313-87-2 [aquigenbio.com]
- 12. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 13. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.co.uk [fishersci.co.uk]
